6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one
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Overview
Description
6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one is a heterocyclic compound that features a fused ring system combining pyrimidine and phthalazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved include modulation of enzyme activity, alteration of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3,4-dihydro-2H-pyran: A structurally similar compound with a different ring system.
3,4-Dihydro-2H-pyran: Another related compound with a simpler structure.
Uniqueness
6-Methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7(6H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and drug design.
Properties
CAS No. |
61632-65-3 |
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Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-methyl-3,4-dihydro-2H-pyrimido[2,1-a]phthalazin-7-one |
InChI |
InChI=1S/C12H13N3O/c1-14-12(16)10-6-3-2-5-9(10)11-13-7-4-8-15(11)14/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
GQPZDEOYIYCJLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C3=NCCCN31 |
Origin of Product |
United States |
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